[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride

Physicochemical Property Drug Design Formulation Science

Choose this dihydrochloride salt for reproducible aqueous-phase chemistry. Its low LogP (-0.09) drives superior water solubility versus the free base, while crystalline handling guarantees exact stoichiometric control. Avoid free base or mono-salt substitutions that compromise solubility, reaction kinetics, and purity. Optimized for bioconjugation, medicinal chemistry, and scalable process development.

Molecular Formula C6H13Cl2N3
Molecular Weight 198.09
CAS No. 1609396-60-2
Cat. No. B2815905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride
CAS1609396-60-2
Molecular FormulaC6H13Cl2N3
Molecular Weight198.09
Structural Identifiers
SMILESCC1=CN(N=C1)CCN.Cl.Cl
InChIInChI=1S/C6H11N3.2ClH/c1-6-4-8-9(5-6)3-2-7;;/h4-5H,2-3,7H2,1H3;2*1H
InChIKeyFCUSSSWEEZLAQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride (CAS 1609396-60-2): Procurement Specification & Baseline Characterization


[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (CAS 1609396-60-2) is a pre-formed salt of a substituted pyrazole-ethylamine building block . The compound, with molecular formula C6H13Cl2N3 and a molecular weight of 198.09 g/mol , is supplied as a solid with a purity specification of 95% or higher . Its primary utility in research and industrial chemistry is as a versatile intermediate in organic synthesis, where the dihydrochloride salt form confers handling advantages . However, the specific quantitative, head-to-head biological or performance data required for this rigorous product-specific evidence guide is extremely limited in the public domain. The following analysis, therefore, relies heavily on class-level inference and comparative physicochemical property data available from reputable vendor technical datasheets to address the core question of scientific selection and procurement.

Procurement Risk Analysis: Why [2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride Cannot Be Interchanged with Free Bases or Other Salts


Generic substitution of this compound with its free base (CAS 1006458-47-4) or a monohydrochloride salt is not scientifically justified and introduces significant experimental variability. The dihydrochloride salt form provides distinct physicochemical properties, including a significantly lower calculated LogP (-0.09) compared to the free base (approx. LogP 0.99) . This difference directly impacts aqueous solubility and handling characteristics, which are critical for reproducible formulation and synthesis. Furthermore, the dihydrochloride form is a defined, stable crystalline solid with a higher molecular weight (198.09 g/mol) and different stoichiometry , ensuring precise molar calculations in reaction setups. Using an alternative salt or the free base would alter reaction kinetics, solubility profiles, and final product purity, thereby invalidating experimental protocols or manufacturing processes optimized for the specific dihydrochloride salt.

Quantitative Evidence for Selecting [2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride Over Closest Analogs


Hydrophilicity-Lipophilicity Balance: LogP Comparison with Free Base and N-Methyl Analog

The dihydrochloride salt of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine exhibits a substantially lower computed lipophilicity compared to both its free base and its N-methylated derivative. This difference in LogP, a key determinant of aqueous solubility and permeability, provides a quantitative basis for selection. The dihydrochloride has a calculated LogP of -0.09, indicating enhanced water solubility, whereas the free base has a calculated LogP of 0.99 and the N-methyl derivative (PubChem CID 29893061) has an XLogP3 of 0.1 [1].

Physicochemical Property Drug Design Formulation Science Building Block Selection

Conformational Flexibility: Rotatable Bond Count as a Metric for Scaffold Rigidity

The target compound possesses two rotatable bonds, as specified in vendor datasheets . This represents a lower degree of conformational flexibility compared to its N-methylated analog, N-methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine, which has three rotatable bonds as computed by PubChem [1]. A reduced number of rotatable bonds can be a favorable attribute in medicinal chemistry, potentially contributing to improved binding affinity and selectivity by minimizing entropic penalties upon target engagement.

Medicinal Chemistry Structure-Based Drug Design Scaffold Hopping Molecular Modeling

Purity and Physical Form: Ensuring Reproducibility in Synthesis

The compound is supplied as a solid dihydrochloride salt with a verified purity of at least 95% . In contrast, the free base form (CAS 1006458-47-4) is also available at 95% purity , but the physical state and salt form of the target compound provide distinct advantages for accurate weighing and solubility in aqueous media. While both forms meet a high purity threshold, the dihydrochloride's solid nature and defined stoichiometry reduce the risk of degradation and ensure more precise molar calculations in synthetic workflows compared to handling the corresponding free base.

Organic Synthesis Process Chemistry Quality Control Building Block Reliability

Targeted Application Scenarios for [2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine Dihydrochloride Based on Evidenced Differentiation


Aqueous-Phase Organic Synthesis and Bioconjugation

The dihydrochloride salt's enhanced water solubility, as indicated by its low LogP of -0.09 , makes it the preferred form for reactions requiring aqueous media. This includes bioconjugation chemistries, such as coupling to water-soluble polymers or biomolecules (e.g., proteins, peptides) , where the use of a free base or a more lipophilic analog would require organic co-solvents that could denature sensitive substrates.

Medicinal Chemistry: Scaffold for Lead Optimization

The combination of a 4-methylpyrazole core and an ethylamine side chain provides a versatile scaffold for generating focused libraries. Its lower conformational flexibility (2 rotatable bonds) compared to an N-methylated analog (3 rotatable bonds) [1] is a key structural feature for medicinal chemists aiming to design more rigid, pre-organized ligands with potentially improved target binding kinetics and selectivity.

Process Chemistry: Intermediate with Controlled Stoichiometry

For process chemists scaling up a synthetic route, the solid, crystalline dihydrochloride salt offers superior handling and precise stoichiometric control compared to its free base form . This ensures batch-to-batch consistency and simplifies process development, as the exact molar equivalents can be reliably dispensed without the uncertainty associated with hygroscopic or liquid free bases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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